Biotin-PEG12-NHS ester

Biotinylation Protein labeling Spacer arm length

Biotin-PEG12-NHS ester (CAS 1934296-88-4) is a heterobifunctional crosslinker containing a biotin moiety, a 12-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The compound has a molecular weight of 941.09 g/mol and the molecular formula C41H72N4O18S.

Molecular Formula C41H72N4O18S
Molecular Weight 941.1
CAS No. 1934296-88-4
Cat. No. B3113079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG12-NHS ester
CAS1934296-88-4
Molecular FormulaC41H72N4O18S
Molecular Weight941.1
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1
InChIKeyWOLXSUFTTIRQOU-BVCQTOFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG12-NHS ester (CAS 1934296-88-4): Long-Chain PEG Biotinylation Reagent for Protein Labeling and PROTAC Synthesis


Biotin-PEG12-NHS ester (CAS 1934296-88-4) is a heterobifunctional crosslinker containing a biotin moiety, a 12-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The compound has a molecular weight of 941.09 g/mol and the molecular formula C41H72N4O18S . It serves primarily as an affinity tag for protein biotinylation, leveraging the exceptionally strong biotin-(strept)avidin interaction (Kd ~10-15 M), while the hydrophilic PEG12 spacer imparts enhanced aqueous solubility to the conjugated biomolecule and reduces steric hindrance during binding events [1]. As a PEG-based PROTAC linker, it is also utilized in the synthesis of proteolysis-targeting chimeras for targeted protein degradation applications .

Why PEG Spacer Length Dictates Performance in Biotin-PEG12-NHS ester Conjugates


In the family of amine-reactive biotinylation reagents, the polyethylene glycol (PEG) spacer length is not an arbitrary design choice but a critical determinant of conjugate solubility, target accessibility, and downstream assay performance. Simply substituting a shorter PEG variant (e.g., PEG4 or PEG8) for Biotin-PEG12-NHS ester can lead to suboptimal biotinylation efficiency, increased protein aggregation, and steric occlusion of the biotin moiety within the (strept)avidin binding pocket . Conversely, non-PEGylated reagents such as NHS-LC-biotin exhibit poor aqueous solubility, necessitating dissolution in organic solvents that can denature sensitive protein targets . The extended 12-unit PEG spacer provides a unique balance: it maximizes water solubility of the conjugate while providing sufficient reach to alleviate steric constraints, yet avoids the excessive length that can perturb protein structure or reduce binding stoichiometry as observed with very high molecular weight PEG chains [1]. Therefore, procurement decisions must be guided by quantitative spacer length comparisons rather than assuming functional interchangeability among 'biotin-NHS' reagents.

Quantitative Differentiation of Biotin-PEG12-NHS ester: Spacer Length, Solubility, and Binding Accessibility


Spacer Arm Length: PEG12 (56.0 Å) Provides 2.9x Greater Reach than PEG4 for Reduced Steric Hindrance

Biotin-PEG12-NHS ester features a PEG12 spacer arm with a total extended length of 56.0 Å, significantly longer than shorter PEG variants such as PEG4 (19.2 Å) and PEG8 (~35-40 Å) . This extended reach is critical for minimizing steric hindrance when the biotinylated molecule is captured by immobilized avidin or streptavidin, thereby improving binding accessibility and assay sensitivity .

Biotinylation Protein labeling Spacer arm length

Aqueous Solubility: PEG12 Imparts Full Water Solubility Versus Organic Solvent Dependence of Non-PEGylated NHS-LC-Biotin

Biotin-PEG12-NHS ester is readily soluble in aqueous buffers and water, eliminating the need for organic co-solvents during conjugation reactions . In stark contrast, the non-PEGylated analog NHS-LC-biotin is insoluble in water and requires pre-dissolution in DMSO or DMF before addition to aqueous reaction mixtures . This solubility differential is critical for maintaining the native conformation and activity of sensitive protein targets.

Aqueous solubility Bioconjugation Protein stability

Protein Aggregation Reduction: PEG12 Linker Mitigates Aggregation During High-Degree Biotin Labeling

The hydrophilic PEG12 spacer of Biotin-PEG12-NHS ester significantly reduces aggregation of biotinylated proteins during storage and experimental use [1]. This property permits higher degrees of biotin labeling without the concomitant protein precipitation commonly observed with hydrophobic biotinylation reagents such as NHS-LC-biotin .

Protein aggregation Biotin labeling Conjugate stability

Binding Affinity Modulation: PEG12 Spacer Does Not Significantly Compromise Avidin Binding Affinity

The equilibrium dissociation constant (Kd) of the biotin-avidin complex is approximately 10^-15 M. Attachment of a PEG chain can increase the Kd due to steric effects; however, for PEG chains up to 3400 Da, the Kd remains in the 10^-8 M range, representing only a modest 7-log reduction from the unmodified biotin-avidin interaction [1]. Biotin-PEG12-NHS ester, with a PEG molecular weight of approximately 500 Da, is expected to maintain a Kd well below 10^-8 M, preserving high-affinity capture capability while providing the benefits of PEGylation.

Avidin-biotin binding Affinity PEGylation

PROTAC Linker Utility: PEG12 Provides Optimal Length for Ternary Complex Formation in PROTAC Design

Biotin-PEG12-NHS ester is explicitly designated as a PEG-based PROTAC linker for the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. The 12-unit PEG spacer provides a flexible, hydrophilic linker of intermediate length that is frequently optimal for facilitating productive ternary complex formation between the target protein and E3 ligase, a critical parameter in PROTAC efficacy [2]. While direct comparative degradation data for specific PROTACs built with varying PEG linker lengths are sparse, the availability and widespread use of PEG12 as a PROTAC linker component supports its utility in this application.

PROTAC Linker length Targeted protein degradation

Optimal Use Cases for Biotin-PEG12-NHS ester Based on Quantified Differentiation


High-Degree Biotin Labeling of Antibodies for Sensitive Immunoassays

For applications requiring extensive biotinylation of antibodies without inducing aggregation—such as in highly sensitive ELISA or multiplexed bead-based assays—Biotin-PEG12-NHS ester is the reagent of choice. Its 56.0 Å PEG12 spacer and aqueous solubility permit a higher molar incorporation ratio of biotin while maintaining antibody solubility and avidin-binding accessibility, directly addressing the aggregation issues observed with shorter or non-PEGylated linkers .

Cell Surface Protein Labeling and In Vivo Tracking Studies

The water solubility and membrane impermeability of Biotin-PEG12-NHS ester make it ideal for selective labeling of cell surface proteins. Unlike cell-permeable NHS-LC-biotin, which requires organic solvents that can compromise membrane integrity, this reagent can be applied directly in physiological buffers to label extracellular domains for flow cytometry, live-cell imaging, or in vivo tracking experiments .

PROTAC Linker Optimization for Ternary Complex Formation

In the design and synthesis of PROTACs, linker length is a critical variable influencing degradation efficiency. Biotin-PEG12-NHS ester provides a flexible, hydrophilic 12-unit PEG linker that can be used to systematically explore the optimal spatial distance between the target protein ligand and the E3 ligase ligand. Its commercial availability and defined length make it a practical starting point for linker SAR studies .

Functionalization of Nanoparticles and Biosensor Surfaces

When biotinylating nanoparticles (e.g., gold, magnetic beads) or biosensor chips for surface plasmon resonance (SPR), the extended PEG12 spacer minimizes steric hindrance between the densely packed surface and the large streptavidin capture molecule. This maximizes the functional display of biotin and improves the binding capacity and sensitivity of the functionalized surface .

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